molecular formula C7H13NO2 B15277112 methyl (3R)-3-amino-3-cyclopropylpropanoate

methyl (3R)-3-amino-3-cyclopropylpropanoate

Cat. No.: B15277112
M. Wt: 143.18 g/mol
InChI Key: DBXORJHKYZODNO-ZCFIWIBFSA-N
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Description

Methyl (3R)-3-amino-3-cyclopropylpropanoate is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-cyclopropylpropanoate can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. These reactors allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-cyclopropylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

Methyl (3R)-3-amino-3-cyclopropylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-amino-3-cyclopropylbutanoate: Similar structure but with an additional carbon in the chain.

    Methyl (3R)-3-amino-3-cyclopropylacetate: Similar structure but with a shorter carbon chain.

Uniqueness

Methyl (3R)-3-amino-3-cyclopropylpropanoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the cyclopropyl group imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (3R)-3-amino-3-cyclopropylpropanoate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3/t6-/m1/s1

InChI Key

DBXORJHKYZODNO-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)C[C@H](C1CC1)N

Canonical SMILES

COC(=O)CC(C1CC1)N

Origin of Product

United States

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